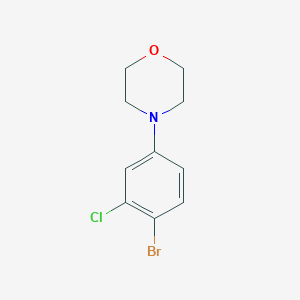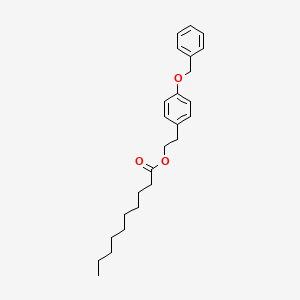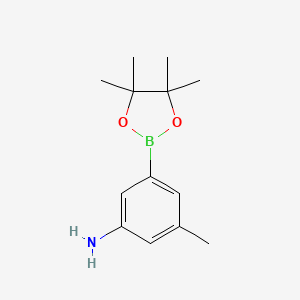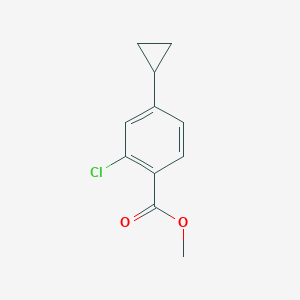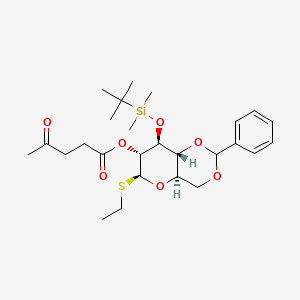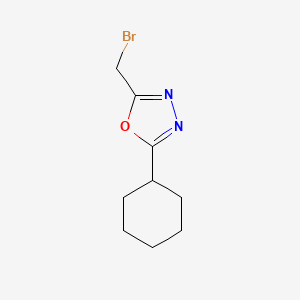![molecular formula C10H13F2NO B1532589 2-[4-(Difluoromethoxy)phenyl]propan-2-amine CAS No. 306761-19-3](/img/structure/B1532589.png)
2-[4-(Difluoromethoxy)phenyl]propan-2-amine
Übersicht
Beschreibung
“2-[4-(Difluoromethoxy)phenyl]propan-2-amine” is a chemical compound with the CAS Number: 306761-19-3 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1-[4-(difluoromethoxy)phenyl]-1-methylethylamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-[4-(Difluoromethoxy)phenyl]propan-2-amine” is 1S/C10H13F2NO/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12/h3-6,9H,13H2,1-2H3 . This indicates that the molecule consists of a difluoromethoxy group attached to a phenyl group, which is further connected to a propan-2-amine group.Physical And Chemical Properties Analysis
“2-[4-(Difluoromethoxy)phenyl]propan-2-amine” is a liquid at room temperature . It has a molecular weight of 201.22 .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Amidation Reactions
The catalytic efficiency of 2,4-Bis(trifluoromethyl)phenylboronic acid in the dehydrative amidation between carboxylic acids and amines highlights the significant role of ortho-substituents, which prevent amine coordination and accelerate amidation, potentially implicating the utility of similar structures in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Renewable Building Blocks for Benzoxazine
Phloretic acid's role as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, as an alternative to phenol, showcases the adaptability of phenolic compounds for material science applications, suggesting the potential versatility of related amine compounds (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Metal-Free Photoredox Catalysis
The development of a metal-free photoredox strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation from redox-activated primary amine derivatives emphasizes the evolving landscape of organic synthesis, indicating a trend towards sustainable and efficient methodologies that could involve similar amine structures (Ociepa, Turkowska, & Gryko, 2018).
Nickel Complexes for Olefin Oligomerization
The synthesis and application of nickel complexes with β-diimine ligands, including 2-(phenyl)amine and 2-(2,6-dimethylphenyl)amine variants, for ethylene and propylene oligomerization, demonstrates the potential of amines in catalyzing important industrial chemical reactions (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).
Synthesis of Fluorinated Polyimides
A novel trifluoromethyl-substituted bis(ether amine) monomer's role in synthesizing highly soluble and thermally stable fluorinated polyimides points to the critical importance of specific amine functionalities in developing advanced polymeric materials with unique properties (Chung, Tzu, & Hsiao, 2006).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12/h3-6,9H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQRTADVNUAERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230293 | |
| Record name | 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Difluoromethoxy)phenyl]propan-2-amine | |
CAS RN |
306761-19-3 | |
| Record name | 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(difluoromethoxy)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)
